molecular formula C43H61ClNiP2- B6354550 Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% CAS No. 1419179-26-2

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99%

Cat. No. B6354550
CAS RN: 1419179-26-2
M. Wt: 734.0 g/mol
InChI Key: AZIUZLQIIYMUOE-UHFFFAOYSA-M
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Description

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), also known by its CAS Number 1419179-26-2, is a chemical compound with the molecular formula C43H61ClNiP2 . It appears as a yellow powder .


Molecular Structure Analysis

The molecular structure of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is complex, with a molecular weight of 734.04 . For a more detailed analysis, you may want to refer to resources that provide 2D or 3D molecular structures .


Chemical Reactions Analysis

This compound is known to be an air-stable nickel precatalyst for the internally-selective benzylation of terminal alkenes .


Physical And Chemical Properties Analysis

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is a yellow powder . It has a molecular weight of 734.04 . More specific physical and chemical properties like boiling point or linear structure formula are not available in the resources .

Scientific Research Applications

Internally-Selective Benzylation of Terminal Alkenes

This compound serves as a nickel precatalyst for the internally-selective benzylation of terminal alkenes . This process is crucial in organic chemistry for the functionalization of alkenes, which can lead to the synthesis of various complex molecules. The ability to selectively benzylate the internal position of an alkene opens up pathways for creating new carbon-carbon bonds, which is a foundational aspect of building complex organic structures.

Development of Homogeneous Catalysts

The air-stable nature of this nickel(II) complex allows it to be used in the development of homogeneous catalysts . Homogeneous catalysis is vital in chemical research and industry due to its high selectivity and efficiency. Catalysts derived from this compound could be used in various reactions, including but not limited to hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

Synthesis of Pharmaceutical Intermediates

Pharmaceutical synthesis often requires specific catalysts that can promote certain reactions without unwanted side reactions. Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) can be employed in the synthesis of pharmaceutical intermediates, where its selectivity and stability under reaction conditions are advantageous .

Material Science Research

In material science, this nickel(II) complex could be used to explore new materials with unique properties. Its stable structure under various conditions makes it a potential candidate for the synthesis of advanced materials, including polymers and nanomaterials .

Study of Organometallic Chemistry

As an organometallic compound, Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is of interest in the study of organometallic chemistry. It can be used to understand the mechanisms of organometallic reactions and the properties of metal-phosphine complexes .

Catalysis in Green Chemistry

The compound’s stability and efficiency make it suitable for use in green chemistry applications. It can act as a catalyst in reactions that are designed to be environmentally friendly, minimizing waste and avoiding the use of toxic solvents or reagents .

properties

IUPAC Name

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUZLQIIYMUOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H61ClNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene

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